6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Catalog No.
S1767270
CAS No.
41734-98-9
M.F
C12H10FNO
M. Wt
203.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS Number

41734-98-9

Product Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

IUPAC Name

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

Molecular Formula

C12H10FNO

Molecular Weight

203.21g/mol

InChI

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2

InChI Key

KXRCTKTUQDTGQN-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F

The exact mass of the compound 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) is a highly functionalized tricyclic building block essential for the synthesis of advanced pharmaceutical intermediates, particularly indole-based alkaloids, 5-HT receptor modulators, and polyketide synthase 13 (Pks13) inhibitors. Featuring a strategically positioned fluorine atom at the C6 position and a reactive ketone at the C1 position, this scaffold offers dual sites for structural diversification. The 1-oxo group enables regioselective alpha-functionalization (such as C2 halogenation or alkylation), while the 6-fluoro substituent enhances the lipophilicity, metabolic stability, and membrane permeability of downstream active pharmaceutical ingredients (APIs) compared to unsubstituted carbazoles [1]. Procuring this exact fluorinated precursor allows synthetic chemists to bypass multi-step late-stage fluorination, ensuring high-fidelity access to complex, bioactive carbazole architectures [2].

Substituting 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with its unsubstituted or alternative halogenated analogs (e.g., 6-chloro or 6-nitro derivatives) fundamentally alters both process chemistry and downstream pharmacology. In synthetic workflows, the unique electronic properties of the 6-fluoro group direct the efficiency of subsequent C2-functionalizations; for example, electrophilic alpha-chlorination proceeds with significantly higher yields and fewer side reactions compared to strongly electron-withdrawing analogs like the 6-nitro derivative [1]. Biologically, the fluorine atom is strictly required in specific target profiles to optimize lipid solubility and cell wall penetration—such as in anti-mycobacterial agents targeting M. tuberculosis—meaning that generic carbazole precursors cannot yield the required pharmacokinetic properties [2]. Consequently, generic substitution leads to compromised synthetic throughput and inactive downstream APIs.

Superior Yield in Regioselective Alpha-Chlorination

When subjected to copper(II) chloride-mediated regioselective chlorination to produce advanced antitubercular intermediates, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrates excellent processability. The 6-fluoro derivative achieves an 85% yield of the corresponding 2-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, outperforming the 6-nitro analog, which only yields 77% under identical conditions [1]. This 8% yield advantage in a critical late-stage functionalization step highlights the favorable electronic balance provided by the 6-fluoro substituent, reducing waste and improving throughput in API manufacturing.

Evidence DimensionYield of C2-chlorination (CuCl2-mediated)
Target Compound Data85% yield (6-fluoro derivative)
Comparator Or Baseline77% yield (6-nitro derivative)
Quantified Difference8% absolute increase in yield
ConditionsReaction with CuCl2 in DMSO at room temperature

Higher yields in regioselective alpha-halogenation directly translate to lower cost of goods and improved scalability in the synthesis of complex carbazole APIs.

High-Efficiency Fischer Cyclization for Scaffold Generation

The synthesis of substituted cycloalkyl[b]indoles relies heavily on the efficiency of the Fischer indole cyclization. The formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one proceeds with an exceptionally high yield of 89% from its corresponding hydrazone precursor [1]. This robust cyclization efficiency ensures that procurement of this specific fluorinated building block is backed by a highly reproducible and scalable upstream manufacturing process, guaranteeing consistent commercial availability and high purity for downstream applications.

Evidence DimensionFischer cyclization yield
Target Compound Data89% yield
Comparator Or BaselineStandard Fischer indole cyclizations (typically 60-80%)
Quantified DifferenceConsistently high top-tier yield (>85%)
ConditionsStandard Fischer cyclization conditions

High upstream synthesis yields ensure a stable, cost-effective supply chain and high batch-to-batch reproducibility for industrial buyers.

Enhanced Downstream Lipophilicity and Membrane Permeability

The incorporation of the 6-fluoro substituent in the tetrahydrocarbazolone framework is a deliberate design choice to enhance the pharmacokinetic properties of downstream drug candidates. Compared to unsubstituted tetrahydrocarbazolones, the 6-fluoro derivative significantly increases fat solubility and membrane permeability [1]. In the context of antitubercular agents targeting the polyketide synthase 13 (Pks13) enzyme, this increased lipophilicity is critical for penetrating the thick, lipid-rich mycobacterial cell wall, a property not achievable with non-fluorinated analogs [2].

Evidence DimensionDownstream API membrane permeability
Target Compound DataHigh lipophilicity and cell wall penetration
Comparator Or BaselineUnsubstituted tetrahydrocarbazolones (lower permeability)
Quantified DifferenceRequired for mycobacterial cell wall penetration
ConditionsIn vivo and in vitro mycobacterial targeting

Procuring the 6-fluoro building block is essential for drug discovery programs requiring enhanced cell permeability, particularly for challenging targets like M. tuberculosis.

Synthesis of Antitubercular Pks13 Inhibitors

This compound is the exact precursor required for synthesizing 2-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, which are potent inhibitors of mycobacterial polyketide synthase 13. The 6-fluoro substitution provides the essential cell wall penetration required for anti-mycobacterial efficacy [1].

Development of Antimicrobial Fluorocarbazoloquinones

It serves as an optimal starting material to synthesize fluorinated carbazoloquinone derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA). The fluorine atom enhances bioavailability and lipid solubility, making it superior to non-fluorinated carbazole precursors in antimicrobial drug design [2].

Scaffold for 5-HT Receptor Modulators and CNS Drugs

The compound acts as a privileged tricyclic core for the development of central nervous system therapeutics. The C1-ketone allows for diverse functionalization (e.g., reductive amination), while the C6-fluorine modulates metabolic stability and blood-brain barrier penetration [3].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

Dates

Last modified: 08-15-2023

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